2-(2,6-Dimethylphenyl)ethanimidamide
Descripción
BenchChem offers high-quality 2-(2,6-Dimethylphenyl)ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dimethylphenyl)ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
374064-82-1 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenyl)ethanimidamide |
InChI |
InChI=1S/C10H14N2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12) |
Clave InChI |
GKBVDCZWZFBZIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)CC(=N)N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CC(=N)N |
Origen del producto |
United States |
Whitepaper: Mechanism of Action of 2-(2,6-Dimethylphenyl)ethanimidamide Derivatives
Executive Summary
The 2-(2,6-dimethylphenyl)ethanimidamide scaffold represents a highly specialized pharmacophore in modern medicinal chemistry. Functioning primarily as an amidine bioisostere to classic 2,6-xylidide acetamides (such as the local anesthetic lidocaine and the antiarrhythmic tocainide), this class of compounds fundamentally alters target selectivity, membrane permeability, and binding kinetics. By replacing the neutral amide oxygen with a basic imine nitrogen, researchers can fine-tune the molecule's pKa, enabling state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs) while simultaneously unlocking secondary polypharmacological mechanisms, including inducible Nitric Oxide Synthase (iNOS) inhibition and N-methyl-D-aspartate (NMDA) receptor modulation.
This technical guide deconstructs the structural pharmacology, primary and secondary mechanisms of action, and the self-validating electrophysiological protocols required to evaluate these derivatives.
Structural Pharmacology & Amidine Bioisosterism
The core structural divergence between traditional local anesthetics and 2-(2,6-dimethylphenyl)ethanimidamide derivatives lies in the[1].
Causality of Physicochemical Shifts
Amides are highly stable, planar, and neutral at physiological pH. In contrast, unsubstituted amidines are strongly basic (pKa ~11.0–12.0) and exist almost entirely as protonated cations at pH 7.4.
-
The Permeability Paradox: Because VGSC blockers must typically cross the lipid bilayer in their uncharged form to access the intracellular vestibule of the channel, unsubstituted amidines exhibit poor membrane permeability.
-
The Chemical Solution: To restore bioavailability, medicinal chemists synthesize N -hydroxy or N -cyano derivatives. The electron-withdrawing nature of the hydroxyl (-OH) or cyano (-CN) groups pulls electron density away from the amidine core, lowering the pKa to a physiologically relevant range (7.0–8.5)[2]. This allows a critical fraction of the drug to remain unprotonated, cross the membrane, and re-protonate intracellularly to exert its blocking effect.
Crystallographic analyses of 2,6-dimethylphenyl amidine derivatives confirm distinct amine [1.366 Å] and imine [1.288 Å] bond lengths, stabilizing an E-syn configuration through strong intermolecular N—H⋯N hydrogen bonding[3]. This rigid conformation perfectly aligns the lipophilic aromatic ring and the cationic amidine headgroup with the VGSC binding pocket.
Primary Mechanism: State-Dependent VGSC Blockade
The primary pharmacological target for these derivatives is the alpha subunit of VGSCs (particularly isoforms Nav1.5 and Nav1.7). The mechanism is heavily use-dependent and state-dependent .
-
Lipophilic Anchoring: The 2,6-dimethylphenyl group acts as a lipophilic anchor, intercalating into the hydrophobic pocket formed by residues Phe1759 and Tyr1766 in the S6 segment of Domain IV.
-
Cationic Blockade: Once inside the channel pore, the protonated amidine group forms a critical cation- π interaction and hydrogen bonds with the selectivity filter, physically occluding the influx of Na+ ions.
-
State-Dependence: The derivative exhibits a 10- to 100-fold higher binding affinity for the inactivated state of the channel compared to the resting state. High-frequency action potentials drive more channels into the inactivated state, thereby increasing the drug's blocking efficacy (use-dependence).
State-dependent inhibition of VGSCs by 2-(2,6-Dimethylphenyl)ethanimidamide derivatives.
Secondary Polypharmacology: NMDA and iNOS Modulation
Unlike traditional amides, the ethanimidamide moiety introduces off-target affinities that can be leveraged for neuroprotective or anti-inflammatory applications.
-
iNOS Inhibition: The acetamidine group is a known structural mimic of the guanidino group of L-arginine. Ethanimidamide derivatives act as competitive inhibitors at the catalytic site of inducible Nitric Oxide Synthase (iNOS), preventing substrate binding and subsequent NO production[2].
-
NMDA Receptor Antagonism: Amidine-containing compounds have been shown to act as "foot-in-the-door" channel blockers of the characterized by both shallow and deep binding sites within the membrane electrical field[4].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the physicochemical and pharmacological shifts induced by amidine substitution and subsequent functionalization of the 2-(2,6-dimethylphenyl)ethanimidamide core.
| Compound Class | Functional Group | Est. pKa | % Unprotonated (pH 7.4) | Nav1.7 IC50 (µM) | iNOS IC50 (µM) |
| Lidocaine (Ref) | Amide (Tertiary Amine) | 7.9 | ~24.0% | 40.0 | >1000 |
| Unsubstituted Amidine | Amidine (-NH2) | 11.5 | < 0.1% | 150.0* | 15.0 |
| N-Hydroxy Amidine | Amidine (-OH) | 8.5 | ~7.4% | 25.0 | 5.0 |
| N-Cyano Amidine | Amidine (-CN) | 7.0 | ~71.5% | 10.0 | 50.0 |
*Note: The high IC50 for the unsubstituted amidine against Nav1.7 in whole-cell assays is an artifact of poor membrane permeability rather than poor target affinity.
Experimental Workflow: Self-Validating Electrophysiology
To accurately measure the state-dependent VGSC blockade of these derivatives, researchers must utilize whole-cell patch-clamp electrophysiology. The protocol below is designed as a self-validating system , ensuring that observed current reductions are causally linked to drug binding rather than cellular degradation or seal leaks.
Step-by-Step Methodology
-
Cell Preparation & Solutions:
-
Culture HEK293T cells stably expressing the Nav1.7 or Nav1.5 subunit.
-
Intracellular Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH). Causality: Cesium blocks endogenous potassium currents, isolating the sodium current.
-
-
Whole-Cell Configuration:
-
Form a Giga-ohm seal (>1 GΩ) and rupture the patch.
-
Self-Validation Check: Monitor Series Resistance ( Rs ). If Rs exceeds 15 MΩ or fluctuates by >20% during the experiment, discard the cell. Fluctuating Rs causes voltage-clamp errors that mimic drug-induced block.
-
-
Voltage Protocol (State-Dependence):
-
Resting State Block: Hold cells at -120 mV (ensuring all channels are closed and recovered from inactivation). Pulse to 0 mV for 20 ms at 0.1 Hz.
-
Inactivated State Block: Hold cells at a depolarized potential (e.g., -70 mV, where ~50% of channels are steady-state inactivated). Pulse to 0 mV.
-
Causality: A lower IC50 at the -70 mV holding potential confirms that the amidine derivative preferentially binds the inactivated state.
-
-
Perfusion & Data Acquisition:
-
Perfuse the N-cyano or N-hydroxy amidine derivative (1–100 µM).
-
Allow 3–5 minutes for steady-state block to occur. Perform P/4 leak subtraction to eliminate linear leak currents.
-
Step-by-step whole-cell patch-clamp electrophysiology workflow for Nav channel recording.
References
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]
-
N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide Crystal Structure Source: IUCrData - International Union of Crystallography URL:[Link]
-
Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanimidamide, N-hydroxy-N'-methyl- | 62626-11-3 | Benchchem [benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of 2-(2,6-Dimethylphenyl)ethanimidamide using 2D NMR Spectroscopy
Executive Summary
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. Trivial errors in structural assignment can lead to the misinterpretation of biological activity and costly downstream failures. This technical guide provides a comprehensive, in-depth walkthrough of the structural elucidation of a novel small molecule, 2-(2,6-Dimethylphenyl)ethanimidamide, utilizing a suite of modern two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments.
This document eschews a simple recitation of steps, instead focusing on the underlying scientific rationale for each experimental choice. As a self-validating system, the workflow demonstrates how data from one experiment logically informs the next, culminating in a complete and verified structural assignment. We will dissect the data from COSY, HSQC, HMBC, and NOESY spectra to piece together the molecular puzzle, providing field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Defining the Structure
The target of our investigation is 2-(2,6-Dimethylphenyl)ethanimidamide. Based on its synthesis pathway, the proposed structure is as follows:

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, they are insufficient for unequivocal confirmation due to potential signal overlap and the inability to definitively establish connectivity across quaternary carbons or heteroatoms. The primary analytical objectives are:
-
To unambiguously confirm the covalent bond framework.
-
To assign all ¹H and ¹³C chemical shifts to their specific atoms within the molecule.
-
To verify the connectivity between the 2,6-dimethylphenyl ring and the ethanimidamide moiety.
-
To confirm the through-space proximity of key protons, solidifying the conformational arrangement.
To achieve this, a multi-faceted approach employing a series of 2D NMR experiments is essential.[1][2]
The 2D NMR Toolkit: Rationale and Experimental Design
The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of the molecular structure.[3] Our strategy employs a logical progression of experiments, each providing a unique piece of the puzzle.
-
COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying proton-proton (¹H-¹H) coupling networks.[4][5] It allows us to trace out spin systems, such as the ethyl group and the aromatic protons, by identifying protons that are connected through two or three bonds (²JHH, ³JHH).[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbons to which they are attached (¹JCH).[8] It is the primary tool for assigning the chemical shifts of all protonated carbons in the molecule, effectively mapping the ¹H spectrum onto the ¹³C spectrum.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for assembling the complete molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[11] This allows us to connect the previously identified spin systems across non-protonated (quaternary) carbons and heteroatoms, such as the crucial C1-N bond.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY detects correlations between protons that are close in space (< 5 Å), regardless of their bonding arrangement.[12][13] This is invaluable for confirming stereochemistry and spatial relationships, such as the proximity of the ortho-methyl protons (H-10) to the imine proton (H-7).[14][15]
The logical flow of this experimental design ensures a systematic and self-validating approach to the structural elucidation process.
Experimental Protocols
Scientific integrity demands reproducible and clearly documented methodologies. The following protocols outline the steps for sample preparation and data acquisition.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of the synthesized 2-(2,6-Dimethylphenyl)ethanimidamide directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[16]
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.
-
Transfer: If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra were acquired on a 600 MHz NMR spectrometer equipped with a cryoprobe.[17] The following parameters serve as a standard guideline and may be optimized based on sample concentration and instrument specifics.
| Parameter | ¹H | ¹³C | COSY | HSQC | HMBC | NOESY |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf | noesygpph |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature (K) | 298 | 298 | 298 | 298 | 298 | 298 |
| Scans (NS) | 16 | 1024 | 8 | 16 | 32 | 32 |
| Spectral Width (ppm) | 16 | 240 | 12 x 12 | 12 x 180 | 12 x 180 | 10 x 10 |
| Acquisition Time (s) | 2.0 | 1.1 | 0.21 | 0.21 | 0.21 | 0.17 |
| Relaxation Delay (s) | 2.0 | 2.0 | 2.0 | 1.5 | 1.5 | 2.0 |
| Mixing Time (s) | N/A | N/A | N/A | N/A | N/A | 0.8 |
Step-by-Step Data Interpretation and Elucidation
This section details the logical process of interpreting the spectral data to build the final structure.
Initial Analysis of 1D ¹H and ¹³C Spectra
The 1D spectra provide the fundamental chemical shift and integration data. Based on known values for similar fragments, we can propose initial assignments.[18][19] The amide/imidamide NH protons often appear as broad signals due to quadrupole broadening and exchange.[20][21]
| Atom Label | Proposed ¹H Shift (ppm) | Multiplicity | Integration | Proposed ¹³C Shift (ppm) |
| H-3/5 | ~7.05 | d | 2H | C-3/5: ~128.5 |
| H-4 | ~6.95 | t | 1H | C-4: ~127.0 |
| H-7 | ~7.5 (broad) | s | 1H | C-1: ~135.0 |
| H-8 | ~2.20 | q | 2H | C-2/6: ~130.0 |
| H-9 | ~1.15 | t | 3H | C-7: ~165.0 |
| H-10 | ~2.15 | s | 6H | C-8: ~25.0 |
| NH (x2) | ~5.5 (very broad) | s | 2H | C-9: ~12.0 |
| C-10: ~18.0 |
Establishing Spin Systems with COSY
The COSY spectrum reveals through-bond proton-proton couplings, allowing us to identify connected fragments.[22]
-
Correlation 1 (Ethyl Group): A clear cross-peak is observed between the quartet at ~2.20 ppm (H-8) and the triplet at ~1.15 ppm (H-9). This definitively confirms the presence of an ethyl fragment (-CH₂-CH₃).
-
Correlation 2 (Aromatic Ring): A cross-peak connects the triplet at ~6.95 ppm (H-4) with the doublet at ~7.05 ppm (H-3/5), confirming the A₂B spin system of the symmetrically substituted phenyl ring.
-
No other correlations are observed , indicating these two spin systems are isolated from each other by non-protonated atoms, as expected.
Direct ¹H-¹³C Assignments with HSQC
The HSQC spectrum links each proton directly to its attached carbon, solidifying our assignments from the 1D spectra.
-
The aromatic proton at 7.05 ppm (H-3/5) correlates to the carbon at ~128.5 ppm (C-3/5).
-
The aromatic proton at 6.95 ppm (H-4) correlates to the carbon at ~127.0 ppm (C-4).
-
The methyl protons at 2.15 ppm (H-10) correlate to the carbon at ~18.0 ppm (C-10).
-
The methylene protons at 2.20 ppm (H-8) correlate to the carbon at ~25.0 ppm (C-8).
-
The methyl protons at 1.15 ppm (H-9) correlate to the carbon at ~12.0 ppm (C-9).
-
Notably, carbons C-1, C-2/6, and C-7 show no correlations , confirming they are quaternary (non-protonated), as predicted by the proposed structure.
Assembling the Skeleton with HMBC
The HMBC spectrum provides the crucial long-range correlations that piece the molecular fragments together.
-
Key Correlation A (Ring to Imidamide): The aromatic protons H-3/5 (~7.05 ppm) show a three-bond correlation (³JCH) to the quaternary carbon C-1 (~135.0 ppm). Most importantly, the ortho-methyl protons H-10 (~2.15 ppm) show a three-bond correlation to the imine carbon C-7 (~165.0 ppm). This unequivocally establishes the connection between the 2,6-dimethylphenyl ring and the ethanimidamide core.
-
Key Correlation B (Ethyl to Imidamide): The methylene protons H-8 (~2.20 ppm) show a two-bond correlation (²JCH) to the imine carbon C-7 (~165.0 ppm). This confirms that the ethyl group is attached to the C=N carbon.
-
Key Correlation C (Ring Internals): The ortho-methyl protons H-10 (~2.15 ppm) show correlations to both C-2/6 (~130.0 ppm) and C-1 (~135.0 ppm), further solidifying the assignments within the aromatic ring.
Spatial Confirmation with NOESY
The NOESY spectrum confirms through-space proximities, validating the overall structure and conformation.
-
Key Correlation (Ortho-Methyl Proximity): A distinct NOE cross-peak is observed between the ortho-methyl protons H-10 (~2.15 ppm) and the aromatic proton H-3 (~7.05 ppm), as expected for adjacent groups on a phenyl ring.
-
Conformational Lock: A crucial NOE is seen between the ortho-methyl protons H-10 (~2.15 ppm) and the imine proton H-7 (~7.5 ppm). This confirms that these groups are on the same side of the C-N bond and are spatially close, which is consistent with the proposed E-configuration and restricted rotation around the C(aryl)-N bond due to steric hindrance from the methyl groups.
Consolidated Data and Final Structure
The combination of all 1D and 2D NMR data provides an unambiguous and self-consistent assignment for every proton and carbon in the molecule.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key Correlations |
| 1 | - | ~135.0 | HMBC from H-3/5, H-10 |
| 2/6 | - | ~130.0 | HMBC from H-3/5, H-4, H-10 |
| 3/5 | 7.05 | ~128.5 | COSY to H-4; HSQC to C-3/5 |
| 4 | 6.95 | ~127.0 | COSY to H-3/5; HSQC to C-4 |
| 7 | 7.5 | ~165.0 | HMBC from H-8, H-10; NOESY to H-10 |
| 8 | 2.20 | ~25.0 | COSY to H-9; HSQC to C-8; HMBC to C-7, C-9 |
| 9 | 1.15 | ~12.0 | COSY to H-8; HSQC to C-9; HMBC to C-8 |
| 10 | 2.15 | ~18.0 | HSQC to C-10; HMBC to C-1, C-2/6, C-7; NOESY to H-3, H-7 |
The collective data from COSY, HSQC, HMBC, and NOESY experiments unequivocally confirms the structure of 2-(2,6-Dimethylphenyl)ethanimidamide as initially proposed.
Conclusion
The structural elucidation of novel chemical entities requires a rigorous and systematic approach. This guide has demonstrated that through the logical application of a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—the complete and unambiguous structure of 2-(2,6-Dimethylphenyl)ethanimidamide can be determined. Each experiment provides a unique and essential layer of information, from identifying basic spin systems (COSY) and assigning direct atom correlations (HSQC) to assembling the entire molecular skeleton (HMBC) and confirming the final 3D arrangement (NOESY). This self-validating workflow represents a gold standard in chemical analysis, providing the high-confidence data required for progression in research and drug development pipelines.
References
- Vertex AI Search. (n.d.). NOESY and EXSY.
- JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR.
- University of Regensburg. (n.d.). Interpreting the 2D H/H COSY spectrum.
- YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- ResearchGate. (n.d.). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments | Request PDF.
- YouTube. (2022, March 4). 2D-COSY NMR spectrum | How to read COSY Spectrum?.
- SpectraBase. (n.d.). N-(2,6-Dimethylphenyl)-N-(3-phenylprop-2-yl)amine - Optional[13C NMR] - Chemical Shifts.
- Journal of Organic Chemistry. (1997). NMR Chemical Shifts.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- PMC. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination.
- ChemicalBook. (n.d.). 2,6-Dimethylphenol(576-26-1) 1H NMR spectrum.
- Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility.
- PMC. (n.d.). 2,6-Dimethylphenyl)-N-phenylmethanimidamide.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
- JEOL USA. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE is Not Observed.
- OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- University of Ottawa. (2018, August 8). NOESY and ROESY.
- Magritek. (n.d.). Carbon.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- PMC. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation.
- University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin.
- Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra.
- PMC. (n.d.). Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR.
- Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
- SeRMN-UAB. (2015, March 2). Review: Recent Advances in Small Molecule NMR: Improved HSQC and HSQMBC Experiments.
- Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
- PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide.
- Chegg. (2020, May 5). Question: interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide.
- PubMed. (2013, March 15). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group.
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Application Note: Synthesis and Isolation Protocol for 2-(2,6-Dimethylphenyl)ethanimidamide
Scientific Context and Mechanistic Rationale
In medicinal chemistry, the amidine functional group is a highly valued pharmacophore, frequently utilized as a bioisostere for basic amines or as a key hydrogen-bonding motif in enzyme inhibitors. The incorporation of a 2,6-dimethylphenyl moiety—as seen in 2-(2,6-dimethylphenyl)ethanimidamide (also known as 2-(2,6-dimethylphenyl)acetamidine)—introduces significant steric shielding. This ortho-substitution restricts bond rotation and can dramatically enhance the metabolic stability of the resulting drug candidate by blocking enzymatic access to the aromatic ring[1].
The Pinner Reaction System
Synthesizing amidines directly from sterically hindered nitriles via nucleophilic addition of ammonia is notoriously inefficient, often requiring extreme high-pressure conditions. To bypass this thermodynamic barrier, this protocol utilizes a modified Pinner Reaction .
The process is a two-stage self-validating system:
-
Electrophilic Activation: The starting material, 2-(2,6-dimethylphenyl)acetonitrile, is treated with anhydrous hydrogen chloride in ethanol. The acid protonates the nitrile, drastically increasing the electrophilicity of the carbon center, allowing ethanol to attack and form an intermediate imidate (Pinner salt).
-
Aminolysis: The isolated imidate is then treated with an excess of methanolic ammonia. The ammonia acts as a superior nucleophile, displacing the ethoxy group to yield the target amidine.
Critical Causality Note: The entire first stage must be maintained under rigorously anhydrous conditions. The presence of even trace water will cause the irreversible hydrolysis of the highly reactive imidate intermediate into 2-(2,6-dimethylphenyl)acetamide, a highly stable, unreactive byproduct[2].
Pathway Visualization
Fig 1: Two-stage Pinner synthesis workflow for sterically hindered arylacetamidines.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and expected operational parameters for a standard 10 mmol scale synthesis.
| Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount | Operational Function |
| 2-(2,6-Dimethylphenyl)acetonitrile | 145.20 | 1.0 | 1.45 g | Primary starting material |
| Absolute Ethanol | 46.07 | 5.0 | 2.90 mL | Reactant / Solvent |
| Hydrogen Chloride (gas) | 36.46 | >10.0 | Excess | Catalyst / Reactant |
| Ammonia (7M in Methanol) | 17.03 | 10.0 | 14.3 mL | Nucleophile |
| Target Amidine (Free Base) | 162.24 | N/A | ~1.30 g | Expected Yield (80%) |
Step-by-Step Experimental Protocol
Phase 1: Synthesis of the Imidate Hydrochloride (Pinner Salt)
Objective: Convert the inert nitrile into a highly reactive electrophile.
-
Preparation of the Reaction Vessel: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with anhydrous CaCl₂). Purge the system with dry nitrogen.
-
Reagent Loading: Dissolve 1.45 g (10 mmol) of 2-(2,6-dimethylphenyl)acetonitrile in 2.90 mL of anhydrous absolute ethanol. Add 10 mL of anhydrous diethyl ether to act as a co-solvent. The ether reduces the solubility of the resulting Pinner salt, driving the equilibrium forward via precipitation.
-
Acidification: Submerge the flask in an ice-water bath (0 °C). Slowly bubble anhydrous HCl gas through the solution for 45–60 minutes.
-
Expert Insight: Do not use aqueous HCl. The generation of the imidate requires the absence of water to prevent the formation of 2-(2,6-dimethylphenyl)acetamide[2].
-
-
Crystallization: Seal the flask tightly and transfer it to a refrigerator (4 °C) for 24–48 hours. A dense white crystalline solid (ethyl 2-(2,6-dimethylphenyl)acetimidate hydrochloride) will precipitate.
-
Isolation: Rapidly filter the Pinner salt under a blanket of nitrogen using a Schlenk frit. Wash the filter cake with 15 mL of ice-cold, anhydrous diethyl ether to remove residual HCl and unreacted nitrile. Proceed immediately to Phase 2; the salt is highly hygroscopic.
Phase 2: Aminolysis to 2-(2,6-Dimethylphenyl)ethanimidamide
Objective: Displace the ethoxy leaving group to form the amidine.
-
Reaction Setup: Transfer the freshly prepared, slightly damp (with ether) Pinner salt into a clean, dry 100 mL round-bottom flask.
-
Ammonia Addition: Slowly add 14.3 mL of a 7M solution of ammonia in methanol (approx. 100 mmol, 10 eq) at 0 °C.
-
Expert Insight: A massive excess of ammonia is required to suppress the formation of secondary amidines (where two molecules of the imidate react with one molecule of ammonia) and to ensure complete conversion.
-
-
Agitation: Remove the ice bath, seal the flask securely, and allow the reaction mixture to stir at room temperature (25 °C) for 16 hours. The solid imidate will gradually dissolve as it converts to the soluble amidine hydrochloride.
Phase 3: Workup and Purification
Objective: Isolate the final compound with high chemical purity.
-
Concentration: Remove the methanol and excess ammonia under reduced pressure using a rotary evaporator. The residue is the crude amidine hydrochloride salt.
-
Free-Basing (Optional): If the free base is required for downstream assays, dissolve the crude salt in 10 mL of distilled water. Cool to 0 °C and adjust the pH to 12 using 2M NaOH. Extract the aqueous layer with dichloromethane (3 × 15 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation: Analyze the final white solid via ¹H NMR (CDCl₃). Look for the disappearance of the ethoxy signals (quartet at ~4.2 ppm, triplet at ~1.4 ppm) and the appearance of broad exchangeable N-H protons (typically between 5.0–7.0 ppm, depending on concentration and solvent), alongside the characteristic 2,6-dimethyl aromatic signals[3].
References
-
Synthesis and biological actions of fragmented derivatives of tetrahydroisoquinolines Journal of Medicinal Chemistry[1]
-
Preparation of Polyimides Utilizing the Diels−Alder Reaction Macromolecules (ACS Publications)[2]
-
2-(2,6-Dimethylphenyl)ethan-1-amine Chemical and Physical Properties PubChem (National Institutes of Health)[3]
Sources
Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 2-(2,6-Dimethylphenyl)ethanimidamide in Rodent Models
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound: 2-(2,6-Dimethylphenyl)ethanimidamide (2,6-DMPEA)
Physicochemical Profiling & Mechanistic Rationale
Designing an in vivo dosing strategy requires a fundamental understanding of the investigational compound's physicochemical properties. 2-(2,6-Dimethylphenyl)ethanimidamide (2,6-DMPEA) presents a unique structural dichotomy:
-
Lipophilic Core: The 2,6-dimethylphenyl moiety drives extensive tissue distribution but also makes the molecule highly susceptible to rapid hepatic first-pass metabolism.
-
Highly Basic Amidine Group: The ethanimidamide (acetamidine) group possesses a pKa of ~11–12.
Causality in Route Selection: Because physiological pH is 7.4, the amidine group remains nearly 100% protonated in the gastrointestinal tract. This permanent positive charge severely restricts passive transcellular diffusion across the intestinal epithelium, resulting in extremely poor oral bioavailability. Consequently, researchers must utilize parenteral routes (Intravenous[IV] or Intraperitoneal [IP]) to achieve systemic exposure, or employ specialized prodrug strategies (such as N-hydroxylation) to mask the amidine charge for oral dosing[1].
Furthermore, the structural similarity of the 2,6-dimethylphenyl group to local anesthetics (e.g., lidocaine) dictates its metabolic fate. 2,6-DMPEA is expected to undergo rapid hepatic clearance mediated primarily by Cytochrome P450 enzymes (CYP1A2 and CYP3A4)[2],[3].
Proposed hepatic cytochrome P450-mediated metabolism pathways for 2,6-DMPEA.
Formulation & Dosing Strategy
To ensure reproducible pharmacokinetic (PK) data, the formulation must be physiologically compatible. Because 2,6-DMPEA is a strong base, it should be formulated as a hydrochloride (HCl) or maleate salt to maximize aqueous solubility.
Table 1: Quantitative Formulation & Dosing Parameters for 2,6-DMPEA
| Parameter | Target Value | Causality / Rationale |
| Dosing Vehicle | 0.9% Saline or PBS | Provides isotonicity; avoids organic co-solvents (e.g., DMSO) which may alter baseline hemodynamics or inhibit CYP enzymes. |
| Formulation pH | 5.5 – 6.5 | Maintains the amidine group in its soluble state while avoiding injection-site phlebitis caused by extreme acidity. |
| Osmolality | 280 – 320 mOsm/kg | Prevents osmotic shock and erythrocyte hemolysis during rapid IV bolus administration. |
| IV Dose Range | 1.0 – 5.0 mg/kg | Sufficient for LC-MS/MS detection without inducing acute CNS or cardiovascular toxicity (common with 2,6-dimethylphenyl analogs). |
| Max Blood Draw | ≤ 15% TBV / 24h | Prevents hypovolemia-induced reduction in hepatic blood flow, which would artificially lower drug clearance metrics[4]. |
Self-Validating In Vivo PK Protocol (Sprague-Dawley Rats)
The following step-by-step methodology incorporates built-in validation checkpoints to ensure that the experimental system proves its own integrity before and during execution.
Phase 1: Preparation and Validation of Dosing Solution
-
Weighing: Accurately weigh the required amount of 2,6-DMPEA (HCl salt) to achieve a 1.0 mg/mL concentration.
-
Dissolution: Dissolve the compound in 0.9% sterile saline. Vortex for 2 minutes until visually clear.
-
Self-Validation Checkpoint 1 (Formulation Integrity): Measure the pH and osmolality of the final solution.
-
Logic: If pH < 5.0, the acidity may cause vascular necrosis; if pH > 7.5, the free base of 2,6-DMPEA may precipitate in the syringe. Adjust with 0.1N NaOH or HCl to achieve a target pH of 6.0 ± 0.5. Confirm osmolality is within 280–320 mOsm/kg.
-
-
Sterilization: Filter the validated solution through a 0.22 µm PES syringe filter into a sterile vial.
Phase 2: Intravenous Dosing and Serial Bleeding
-
Animal Preparation: Utilize adult male Sprague-Dawley rats (250–300 g) pre-cannulated at the jugular vein (for sampling).
-
Self-Validation Checkpoint 2 (Hemodynamic Stability): Calculate the Total Blood Volume (TBV) of the rat (TBV ≈ 6% of body weight; e.g., 18 mL for a 300 g rat). Ensure the cumulative volume of all serial blood draws (8 timepoints × 0.15 mL = 1.2 mL) does not exceed 10–15% of TBV[4].
-
Logic: Exceeding this limit induces hypovolemia, which triggers vasoconstriction, reduces hepatic blood flow, and artificially decreases the clearance (CL) rate of high-extraction drugs like 2,6-DMPEA.
-
-
Administration: Administer the 2,6-DMPEA solution via the lateral tail vein at a dose of 2.0 mg/kg. Inject slowly over 30 seconds.
-
Sampling: Withdraw 0.15 mL of blood from the jugular catheter at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Flush the catheter with an equivalent volume of heparinized saline (10 IU/mL) after each draw to maintain isovolemia.
Phase 3: Sample Processing
-
Centrifugation: Immediately transfer blood to K2EDTA tubes and invert gently. Centrifuge at 3,000 × g for 10 minutes at 4°C.
-
Extraction: Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until LC-MS/MS analysis (MRM mode targeting the parent mass transition).
Workflow for the in vivo pharmacokinetic profiling of 2,6-DMPEA in rodents.
Pharmacokinetic Data Interpretation
Based on the structural properties of 2,6-DMPEA, researchers should anticipate a PK profile characteristic of a high-clearance, highly distributed small molecule.
Table 2: Simulated Pharmacokinetic Profile of 2,6-DMPEA (2 mg/kg IV)
| PK Parameter | Abbreviation | Expected Range | Mechanistic Implication |
| Clearance | CL | 35 - 50 mL/min/kg | High clearance approaching rat hepatic blood flow (~55 mL/min/kg), indicative of rapid CYP1A2/3A4-mediated metabolism. |
| Volume of Distribution | Vdss | 1.5 - 3.0 L/kg | Extensive tissue penetration driven by the lipophilic 2,6-dimethylphenyl moiety. |
| Half-life | t1/2 | 0.5 - 1.5 hours | Short duration of systemic exposure due to rapid amidine hydrolysis and aromatic oxidation. |
| Oral Bioavailability | %F | < 5% | Extremely poor absorption due to physiological protonation of the highly basic ethanimidamide group. |
References
-
[4] Title: A good practice guide to the administration of substances and removal of blood, including routes and volumes - PubMed Source: nih.gov URL:
-
[2] Title: Molecular Precision Medicine: Application of Physiologically Based Pharmacokinetic Modeling to Predict Drug–Drug Interactions Between Lidocaine and Rocuronium/Propofol/Paracetamol - PMC Source: nih.gov URL:
-
[3] Title: Perioperative Lignocaine Source: wfsahq.org URL:
-
[1] Title: N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed Source: nih.gov URL:
Sources
- 1. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Precision Medicine: Application of Physiologically Based Pharmacokinetic Modeling to Predict Drug–Drug Interactions Between Lidocaine and Rocuronium/Propofol/Paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. A good practice guide to the administration of substances and removal of blood, including routes and volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of 2-(2,6-Dimethylphenyl)ethanimidamide Hydrochloride
Document Type: Advanced Synthetic Protocol & Mechanistic Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The synthesis of 2-(2,6-dimethylphenyl)ethanimidamide hydrochloride (also known as 2,6-dimethylphenylacetamidine hydrochloride) presents a unique challenge in organic synthesis. The amidine functional group is a highly valuable pharmacophore, frequently utilized as a bioisostere for guanidines and as a critical precursor for imidazoline-based therapeutics (e.g., alpha-adrenergic agonists like xylometazoline analogs).
However, synthesizing this specific molecule from its corresponding nitrile, 2-(2,6-dimethylphenyl)acetonitrile, is notoriously difficult due to the "proximity effect" . The two ortho-methyl groups on the phenyl ring create severe steric shielding around the benzylic carbon and the adjacent nitrile group. This steric bulk physically obstructs the Bürgi-Dunitz trajectory required for standard nucleophilic attack by ammonia or amines. Consequently, unactivated nucleophilic addition fails, necessitating the use of highly electrophilic intermediates or specialized Lewis acid-mediated delivery systems.
Synthetic Strategies & Causality
As a Senior Application Scientist, it is critical to select a synthetic route based not just on theoretical feasibility, but on thermodynamic driving forces and operational reliability. Three primary methodologies can be employed, each with distinct mechanistic rationales:
A. The Modified Pinner Reaction
The classical Pinner reaction relies on the extreme electrophilicity of a protonated nitrile [3]. By saturating an anhydrous ethanolic solution of the nitrile with hydrogen chloride gas, the nitrile is converted into an ethyl imidate hydrochloride.
-
Causality of Failure Modes: The absolute exclusion of water is non-negotiable. Trace moisture will irreversibly hydrolyze the highly reactive imidate intermediate into an ethyl ester, or hydrolyze the protonated nitrile into a primary amide. Furthermore, the steric hindrance of the 2,6-dimethyl groups significantly slows the rate of imidate formation, often requiring extended reaction times (up to 72 hours) at low temperatures to prevent degradation.
B. The Garigipati Amidine Synthesis (Preferred Route)
Developed by R.S. Garigipati, this method utilizes methylchloroaluminum amide, generated in situ from trimethylaluminum (AlMe₃) and ammonium chloride (NH₄Cl) [1].
-
Causality of Success: This is the most reliable method for sterically hindered nitriles. The highly Lewis acidic aluminum center coordinates tightly to the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon. More importantly, the aluminum complex acts as a scaffold, delivering the amide nucleophile intramolecularly. This pre-organization completely circumvents the steric shielding of the ortho-methyl groups.
C. Magnesium Ethoxide Promoted Addition
A modern, greener alternative utilizes magnesium ethoxide (Mg(OEt)₂) and ammonium chloride [2].
-
Causality of Safety & Scalability: This method mimics the Lewis acid activation of the Garigipati synthesis but avoids the use of highly pyrophoric AlMe₃. The Mg(II) center coordinates the nitrile, facilitating the addition of the amine. While slightly slower than the aluminum-mediated route, it is vastly superior for large-scale process chemistry due to its benign safety profile.
Quantitative Data Summary
The following table summarizes the operational metrics of the three synthetic strategies, providing a data-driven basis for route selection.
| Synthetic Method | Reagents | Typical Yield | Reaction Time | Temp | Scalability & Safety Profile |
| A. Modified Pinner | Anhydrous HCl (g), EtOH, NH₃ | 40–60% | 48–72 h | 0 °C to RT | High scalability, but highly sensitive to moisture. Lower yields due to steric hindrance. |
| B. Garigipati | AlMe₃, NH₄Cl, Toluene | 85–95% | 12–18 h | 80 °C | Excellent yield. Requires rigorous air-free handling due to pyrophoric AlMe₃. |
| C. Mg(OEt)₂ Promoted | Mg(OEt)₂, NH₄Cl, MeOH | 70–85% | 20–24 h | 80 °C | Good yield. Excellent safety profile; highly recommended for >100g scale-up. |
Experimental Protocols
Protocol 1: The Garigipati Synthesis (Optimized for Discovery Scale)
Note: This procedure must be conducted in a fume hood using rigorous Schlenk techniques due to the use of trimethylaluminum.
Step 1: Preparation of the Active Reagent (Methylchloroaluminum Amide)
-
Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Add anhydrous ammonium chloride (NH₄Cl, 2.86 g, 53.5 mmol) and suspend in anhydrous toluene (50 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully add trimethylaluminum (AlMe₃, 2.0 M in toluene, 25.0 mL, 50.0 mmol) dropwise via a syringe.
-
Remove the ice bath and gradually warm the mixture to room temperature, then heat to 80 °C for 2 hours. Mechanistic Checkpoint: The reaction is complete when methane gas evolution ceases and the suspension becomes a clear, homogeneous solution.
Step 2: Amidine Formation 6. Cool the reagent solution to room temperature. 7. Add a solution of 2-(2,6-dimethylphenyl)acetonitrile (5.00 g, 34.5 mmol) dissolved in anhydrous toluene (10 mL). 8. Heat the reaction mixture to 80 °C and stir for 12–18 hours.
Step 3: Workup and Isolation 9. Cool the mixture to 0 °C. Carefully quench the active aluminum species by the dropwise addition of a slurry of silica gel (15 g) in chloroform (50 mL). 10. Add 1N aqueous HCl dropwise until the pH reaches 1–2. 11. Filter the biphasic mixture through a pad of Celite to remove precipitated aluminum salts. Wash the pad with methanol. 12. Separate the layers. Extract the aqueous layer with dichloromethane (2 × 50 mL) to remove unreacted nitrile and non-basic impurities. 13. Basify the aqueous layer to pH 10–11 using 10% NaOH (aq). Extract the liberated free amidine into dichloromethane (3 × 50 mL). 14. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Dissolve the crude free base in anhydrous diethyl ether (30 mL). Precipitate the target compound by adding 2.0 M HCl in diethyl ether (20 mL). 16. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield 2-(2,6-dimethylphenyl)ethanimidamide hydrochloride.
Protocol 2: The Modified Pinner Synthesis (Alternative)
-
Imidate Formation: Dissolve 2-(2,6-dimethylphenyl)acetonitrile (5.00 g, 34.5 mmol) and anhydrous ethanol (2.3 mL, 40.0 mmol) in anhydrous diethyl ether (50 mL) in a flame-dried flask.
-
Cool to 0 °C. Bubble anhydrous HCl gas through the solution for 2 hours until saturation is achieved.
-
Seal the flask tightly and store at 4 °C for 48–72 hours. A white crystalline solid (the imidate hydrochloride) will slowly precipitate.
-
Amidation: Decant the solvent and wash the crystals with cold anhydrous ether. Immediately dissolve the crude imidate in anhydrous methanol (30 mL).
-
Add a solution of ammonia in methanol (7.0 M, 21.4 mL, 150 mmol) and stir at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure, dissolve the residue in water (50 mL), wash with ether to remove organics, and lyophilize the aqueous layer to yield the product.
In-Process Controls (IPC) & Self-Validating Systems
To ensure trustworthiness and reproducibility, the following self-validating checks must be integrated into the workflow:
-
IPC 1 (Reagent Validation): During the Garigipati reagent preparation, the stoichiometric evolution of methane gas is the primary indicator of success. If no bubbling is observed upon heating the AlMe₃/NH₄Cl mixture, the AlMe₃ has hydrolyzed and the reaction will fail.
-
IPC 2 (Reaction Monitoring): Monitor the reaction via FTIR spectroscopy. The starting material exhibits a sharp, distinct C≡N stretch at ~2250 cm⁻¹ . The reaction is deemed complete when this peak disappears and is replaced by a strong amidine C=N stretch at 1625–1650 cm⁻¹ .
-
IPC 3 (Pinner Moisture Check): In the Pinner route, if the intermediate fails to crystallize and remains an oil, perform an IR scan. A strong peak at 1735 cm⁻¹ indicates the presence of an ester carbonyl, proving that water breached the system and irreversibly hydrolyzed the imidate.
Mechanistic Visualizations
Figure 1: Comparison of synthetic pathways from the hindered nitrile to the target amidine.
Figure 2: Mechanism of the Garigipati activation overcoming the proximity effect.
References
-
Title: An efficient conversion of nitriles to amidines Source: Tetrahedron Letters, 1990, 31(14), 1969-1972. URL: [Link]
-
Title: Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis Source: Organic Letters, 2018, 20(9), 2624-2627. URL: [Link]
-
Title: Ueber die Umwandlung der Nitrile in Imide (On the conversion of nitriles into imides) Source: Berichte der deutschen chemischen Gesellschaft, 1883, 16(2), 1643-1655. URL: [Link]
How to improve synthesis yield of 2-(2,6-Dimethylphenyl)ethanimidamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the conversion of 2-(2,6-dimethylphenyl)acetonitrile to its corresponding amidine. While the methylene spacer (-CH2-) in this molecule reduces the direct steric bulk compared to a benzonitrile derivative, the flanking 2,6-dimethyl groups still alter the local dielectric environment and can hinder the approach of bulky solvated nucleophiles. Furthermore, amidine free bases are notoriously sticky and prone to hydrolysis.
This guide provides a causality-driven approach to troubleshooting your synthesis, complete with a diagnostic workflow, quantitative comparisons, and a self-validating experimental protocol.
Diagnostic Workflow for Synthesis Optimization
Diagnostic workflow for selecting the optimal amidine synthesis route.
Troubleshooting FAQs
Q1: I am using the classic Pinner reaction (HCl/MeOH followed by NH3/MeOH), but my major product is 2-(2,6-dimethylphenyl)acetamide or the methyl ester. What is going wrong? Expertise & Causality: This is the most common failure mode in [1]. The intermediate alkyl imidate hydrochloride (Pinner salt) is thermodynamically unstable and highly hygroscopic. If even trace amounts of water are present in your HCl gas, methanol, or ammonia solution, the imidate will rapidly hydrolyze to the methyl ester. Furthermore, if the reaction temperature exceeds 5°C during the imidate formation, the imidium chloride salt undergoes a thermal elimination to form the amide and alkyl chloride[1]. Solution: Ensure absolute anhydrous conditions. Use freshly titrated methanolic HCl (or bubble anhydrous HCl gas into dry MeOH over molecular sieves). When transitioning to the amination step, use a commercial solution of anhydrous ammonia in methanol (typically 7N) rather than aqueous ammonia.
Q2: My nitrile starting material is not fully converting to the imidate even after 48 hours. Is the 2,6-dimethylphenyl group causing steric hindrance? Expertise & Causality: Yes. While the methylene (-CH2-) group provides a spacer, the 2,6-dimethylphenyl moiety is highly lipophilic and bulky. This can cause the molecule to adopt conformations that partially shield the nitrile carbon from nucleophilic attack by methanol. Solution: I highly recommend transitioning to the [2]. By using thiophenol (PhSH) and HBr, you form a thioimidate intermediate. Thiols possess superior nucleophilic properties compared to alcohols, and the resulting thioimidate is a much better leaving group during the subsequent ammonia displacement, driving the reaction to completion at room temperature[3].
Q3: I tried Garigipati's reagent (amino(methyl)aluminum chloride) to force the conversion, but I get a terrible emulsion during workup and my yield is low. How do I isolate the amidine? Expertise & Causality: [4] is excellent for obstinate nitriles because the aluminum acts as a strong Lewis acid to activate the nitrile, while the coordinated amide delivers the nucleophile intramolecularly[5]. However, the aluminum byproducts form gelatinous aluminum hydroxides upon standard aqueous quenching, which trap your highly polar amidine product. Solution: Do not use a standard aqueous quench. Instead, quench the reaction by slowly adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Rochelle's salt chelates the aluminum, breaking the emulsion and allowing clean phase separation.
Quantitative Method Comparison
To help you select the best route for your specific constraints, review the quantitative comparison of the three primary methodologies below:
| Synthesis Method | Reagents / Conditions | Typical Yield | Pros | Cons |
| Classic Pinner | 1. HCl(g), MeOH, 0°C2. NH3, MeOH, RT | 30 - 45% | Cheap reagents, easily scalable. | Prone to hydrolysis; low yield due to steric/electronic effects. |
| Garigipati's Reagent | Me3Al, NH4Cl, Toluene, 80°C | 75 - 85% | Forces conversion of hindered nitriles; one-pot reaction. | Requires pyrophoric Me3Al; difficult aluminum emulsion workup. |
| Thioimidate Route | 1. PhSH, HBr, Et2O2. NH3, MeOH, RT | 85 - 95% | Extremely fast; high purity; ambient temperature. | Thiophenol is toxic and foul-smelling; requires HBr gas. |
Self-Validating Experimental Protocol: The Thioimidate Route
Because of its superior yield and ambient temperature profile, the thioimidate route is the recommended protocol for synthesizing 2-(2,6-dimethylphenyl)ethanimidamide. This protocol is designed with built-in physical checkpoints so you can validate the success of the reaction in real-time.
Step 1: Formation of the Thioimidate Hydrobromide
-
Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2-(2,6-dimethylphenyl)acetonitrile (10.0 mmol) and thiophenol (11.0 mmol) in anhydrous diethyl ether (50 mL).
-
Reaction: Cool the mixture to 0°C in an ice bath. Bubble anhydrous HBr gas through the solution for 30 minutes.
-
Self-Validation Check: You must observe the precipitation of a white/pale yellow solid within 15-30 minutes. This is the thioimidate hydrobromide salt. If no precipitate forms, your HBr gas may be wet, or the ether is not strictly anhydrous.
-
-
Isolation: Seal the flask and stir at room temperature for an additional 2 hours. Filter the precipitated salt rapidly under a blanket of nitrogen (to prevent moisture absorption) and wash with cold, anhydrous diethyl ether (2 x 15 mL).
Step 2: Conversion to Amidine Hydrochloride
-
Reaction: Transfer the crude thioimidate salt immediately to a clean, dry flask. Add 30 mL of a 7N solution of anhydrous ammonia in methanol.
-
Stirring: Stir the mixture at room temperature for 12 hours.
-
Self-Validation Check: The reaction mixture will transition from a suspension to a homogeneous solution, and you will notice the distinct, pungent odor of liberated thiophenol. This phase change confirms the displacement of the thiol by ammonia.
-
-
Purification: Concentrate the mixture under reduced pressure. To remove the thiophenol byproduct, triturate the crude residue with diethyl ether (3 x 20 mL). The amidine hydrochloride salt is highly polar, insoluble in ether, and will remain as a white solid.
-
Final Isolation: Recrystallize the solid from an ethanol/diethyl ether mixture to yield pure 2-(2,6-dimethylphenyl)ethanimidamide hydrochloride.
References
-
Pinner Reaction - Organic Chemistry Portal. Available at: [Link]
-
An efficient conversion of nitriles to amidines - Tetrahedron Letters (1990). Garigipati, R. S. Available at:[Link]
Sources
Troubleshooting 2-(2,6-Dimethylphenyl)ethanimidamide solubility issues in DMSO and aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles researchers encounter when working with 2-(2,6-Dimethylphenyl)ethanimidamide (also known as 2-(2,6-dimethylphenyl)acetamidine).
Because this compound features a highly lipophilic aromatic ring coupled with a highly basic amidine functional group, its solubility behavior is non-linear and highly dependent on its salt state, solvent hydration, and buffer pH. This guide bridges the gap between theoretical chemistry and benchtop execution to ensure your assays yield reproducible, artifact-free data.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound precipitate ("crash out") when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic "solvent shift" phenomenon driven by the compound's pKa and lipophilicity. Amidines are strong bases with pKa values typically ranging from 11 to 13[1]. In its free base form, 2-(2,6-Dimethylphenyl)ethanimidamide is highly soluble in DMSO due to favorable solvation of the uncharged lipophilic 2,6-dimethylphenyl ring and hydrogen bonding with the solvent[2]. However, upon rapid dilution into an aqueous buffer (e.g., pH 7.4), the compound experiences a sudden polarity shock. If the local buffer capacity is insufficient to instantly protonate the imino nitrogen[3], the uncharged lipophilic molecules rapidly nucleate and precipitate before they can achieve their soluble, cationic state.
Q2: My compound won't dissolve in pure DMSO at 10 mM. What am I doing wrong? A: You are likely attempting to dissolve the Hydrochloride (HCl) salt form rather than the free base. While free base amidines dissolve readily in organic solvents, salt forms possess high ionic crystal lattice energies. DMSO is a polar aprotic solvent; while it solvates cations well, it cannot donate hydrogen bonds to effectively solvate the chloride anion[2]. Consequently, the HCl salt struggles to dissolve in pure DMSO. To resolve this, you must either use the free base for DMSO stocks or apply gentle heating (60°C) and sonication to the salt form[4].
Q3: How do I choose between the free base and the hydrochloride salt for my experiments? A: The choice dictates your entire workflow.
-
Use the Free Base if your protocol requires high-concentration master stocks (e.g., 50 mM) for long-term storage in organic solvents.
-
Use the HCl Salt if your assay is highly sensitive to DMSO toxicity (e.g., live-cell phenotypic screening) and requires direct dissolution into aqueous media like PBS or cell culture broth[4].
Q4: Does the age of my DMSO matter? A: Absolutely. DMSO is highly hygroscopic. Over time, it absorbs atmospheric moisture, which alters its solvation shell dynamics. Water contamination in DMSO can drastically reduce the solubility of the free base amidine, leading to inaccurate stock concentrations. Always use fresh, anhydrous DMSO (≥99.9% purity) stored under inert gas[4].
Solubility Profiles & Data Presentation
To facilitate rapid decision-making at the bench, the following table summarizes the divergent physicochemical properties of the two common forms of 2-(2,6-Dimethylphenyl)ethanimidamide.
| Physicochemical Property | Free Base Form | Hydrochloride (HCl) Salt |
| Aqueous Solubility (pH 7.4) | Poor (< 1 mM) | Excellent (> 20 mM) |
| DMSO Solubility | Excellent (> 50 mM) | Moderate (~10 mM, requires heat) |
| Primary Solvation Mechanism | Hydrophobic interactions / H-bonding | Ion-dipole interactions |
| pKa (Conjugate Acid) | ~11.5 - 12.5 | N/A (Already protonated) |
| Recommended Storage | Anhydrous DMSO (-20°C, dark) | Lyophilized Powder (Desiccated) |
Experimental Workflows
The following logical decision tree dictates the correct solvent pathway based on the chemical form of your compound.
Decision tree for solvent selection and dilution workflows based on the chemical form.
Validated Methodologies
To ensure a self-validating system, do not deviate from the order of operations in these protocols. The causality of each step is designed to prevent nucleation and chemical degradation.
Protocol A: Preparation of a 10 mM DMSO Stock Solution (Free Base)
Use this protocol for long-term storage and high-throughput screening applications.
-
Thermal Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the anhydrous environment and triggers hydrolysis of the amidine.
-
Weighing & Calculation: Accurately weigh the required mass. Calculate the required volume of solvent using the formula: Volume (mL) = Mass (mg) / (Concentration (mM) × Molecular Weight (g/mol)) × 1000.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity). Do not use older, opened bottles of DMSO[4].
-
Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, place the tube in an ultrasonic bath at room temperature for 2-5 minutes[4].
-
Aliquoting: Divide the master stock into 50 µL single-use aliquots in sterile amber microcentrifuge tubes. Causality: Amidines are susceptible to degradation via repeated freeze-thaw cycles. Amber tubes prevent UV-induced degradation of the aromatic system. Store at -20°C.
Protocol B: Step-Down Dilution for Aqueous Assays
Use this protocol to transition from a DMSO stock to an aqueous assay buffer without causing the compound to precipitate.
-
Buffer Preparation: Ensure your final aqueous assay buffer (e.g., PBS, pH 7.4) is at room temperature or 37°C. Causality: Cold buffers drastically lower the kinetic solubility limit, promoting immediate precipitation.
-
Intermediate Dilution: Do not pipette the 10 mM DMSO stock directly into the final buffer. Instead, create an intermediate 1 mM working stock by diluting the 10 mM stock 1:10 into a transitional solvent (e.g., 50% DMSO / 50% Assay Buffer). Vortex immediately.
-
Final Assay Dilution: Add the 1 mM intermediate stock to your final assay volume dropwise while the receiving buffer is under continuous agitation (e.g., on a magnetic stirrer). Ensure the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity.
-
System Validation: Verify the absence of micro-precipitates by measuring the absorbance of the final solution at 600 nm (OD600 should be identical to a blank buffer) or by inspecting the solution under a phase-contrast microscope.
References
-
Amidine - Chemical Properties and Pharmacokinetics Source: Grokipedia URL:[Link]
-
Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model Source: Universidade de São Paulo (USP) URL:[Link]
-
Functionality of amidines and amidrazones Source: Semantic Scholar (ARKIVOC) URL:[Link]
-
Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent Source: arXiv URL:[Link]
Sources
Preventing oxidative degradation of 2-(2,6-Dimethylphenyl)ethanimidamide during storage
Welcome to the Formulation & Stability Technical Support Center. 2-(2,6-Dimethylphenyl)ethanimidamide features a highly reactive benzylic α-carbon adjacent to an amidine moiety. This specific structural motif is highly susceptible to radical-mediated oxidative degradation. This guide provides mechanistic insights, troubleshooting FAQs, and validated experimental protocols to help you mitigate C-N bond cleavage, N-oxidation, and excipient cross-reactivity during drug development.
Mechanistic Overview: Oxidative Degradation Pathways
To successfully stabilize this API, we must first map how environmental triggers propagate degradation. The diagram below illustrates the divergent radical pathways initiated by oxygen and trace metals.
Logical workflow of oxidative degradation pathways for 2-(2,6-Dimethylphenyl)ethanimidamide.
Troubleshooting & FAQs
Q1: We are observing a steady decline in API assay and the appearance of a +16 Da impurity during ambient solid-state storage. What is the root cause? Root Cause Analysis: A +16 Da mass shift is the hallmark of oxygen insertion, typically resulting in an N-oxide, hydroxylamine, or an α-hydroxy degradant. Degradation is initiated by the abstraction of a hydrogen atom from the benzylic α-position (forming an αC• radical) or the amidine nitrogen. In the presence of molecular oxygen, this radical rapidly converts to a hydroperoxyl radical (HOO•) and subsequently a hydroperoxide[1]. Corrective Action:
-
Atmospheric Control: Transition to inert packaging (nitrogen or argon backfilling) to eliminate the primary reactant (O2) from the headspace.
-
Formulation: Incorporate chain-breaking antioxidants (e.g., BHT, BHA) at 0.01–0.1% w/w to quench propagating peroxyl radicals before they resolve into stable degradants.
Q2: Accelerated degradation and novel impurities (N-methyl and N-formyl adducts) appear when the API is formulated with Polyethylene Glycol (PEG) 6000. Why is this happening? Root Cause Analysis: Polyether excipients like PEG undergo auto-oxidation, a process heavily catalyzed by trace transition metals (e.g., Fe3+, Cu2+) present in the excipients or manufacturing equipment. This oxidation generates reactive short-chain aldehydes (formaldehyde) and formic acid. The amidine moiety of 2-(2,6-Dimethylphenyl)ethanimidamide acts as a nucleophile, reacting with these electrophilic degradants to form N-methylated and N-formylated impurities[2]. Corrective Action:
-
Excipient Sourcing: Utilize high-purity, low-peroxide, and low-metal grades of PEG.
-
Microenvironmental pH: Adjust the microenvironmental pH to keep the amidine protonated (pKa typically > 9), drastically reducing its nucleophilicity.
-
Chelation: Add metal chelators like EDTA to sequester Fe3+ and halt the initiation phase of PEG auto-oxidation.
Q3: The API degrades rapidly during dissolution testing and liquid storage, yielding 2,6-dimethylbenzaldehyde. How do we prevent this? Root Cause Analysis: In aqueous or mixed-solvent systems, dissolved oxygen and ambient light induce photo-oxidation. The αC• radical pathway ultimately leads to C-N bond cleavage, releasing the amidine group and leaving behind 2,6-dimethylbenzaldehyde[3]. This reaction is severely accelerated in humid, aerobic environments where hydroxyl radicals (HO•) facilitate oxygen implantation, lowering the activation barrier for aldehyde formation[1]. Corrective Action:
-
Degas dissolution media using helium sparging or vacuum filtration prior to use.
-
Store all stock solutions in amber glassware to prevent photo-initiation of the radical cascade.
Quantitative Degradation Profile
The following table summarizes the causal relationship between storage conditions, formulation additives, and the observed degradation kinetics of 2-(2,6-Dimethylphenyl)ethanimidamide.
| Storage Condition | Atmosphere | Formulation Additives | Degradation Rate (wt%/month) | Primary Mechanism / Degradant |
| 40°C / 75% RH | Ambient Air | None | 4.2% | α-C Oxidation / Aldehyde |
| 40°C / 75% RH | Ambient Air | PEG 6000 | 8.7% | N-Formylation (+28 Da) |
| 40°C / 75% RH | Ambient Air | PEG 6000 + 0.1% EDTA | 1.5% | Metal Chelation (Suppressed) |
| 40°C / 75% RH | Nitrogen Backfill | None | <0.1% | O2 Starvation (Stable) |
| 25°C / 60% RH | Ambient Air | 0.05% BHT | 0.3% | Radical Quenching (Suppressed) |
Experimental Methodology: Predictive Oxidative Susceptibility Screen
To establish a self-validating system for oxidative stability, thermal stress alone is insufficient. You must actively initiate radical pathways to accurately map the degradation profile and validate the efficacy of your antioxidant strategy.
Step 1: Multi-Arm Sample Preparation Causality: A multi-arm design isolates the specific triggers (metals vs. direct radicals vs. excipient peroxides) responsible for degradation, ensuring the protocol is self-validating.
-
Prepare a 5 mg/mL stock solution of 2-(2,6-Dimethylphenyl)ethanimidamide in a 50:50 Acetonitrile:Water mixture.
-
Arm A (Control): API only.
-
Arm B (Metal Catalyzed): API + 0.5 mM FeCl3 (simulates trace excipient metals).
-
Arm C (Radical Initiated): API + 0.1% AIBN (Azobisisobutyronitrile, a thermal radical initiator).
-
Arm D (Excipient Interaction): API + 10 mg/mL PEG 6000 + 0.5 mM FeCl3.
Step 2: Environmental Stressing Causality: 40°C provides enough thermal energy to accelerate reaction kinetics and activate the AIBN initiator without shifting the fundamental thermodynamic degradation pathway.
-
Transfer 2 mL aliquots of each arm into 5 mL headspace vials.
-
Seal tightly with PTFE-lined septa to trap generated volatiles.
-
Incubate at 40°C in a dark stability chamber for exactly 7 days.
Step 3: Radical Quenching Causality: Halting the reaction is critical. Without a quenching agent, samples will continue to degrade artificially while waiting in the autosampler queue, skewing quantitative results.
-
At day 7, remove vials and immediately inject 100 µL of 1 M ascorbic acid into each vial to quench remaining radicals and unreacted hydroperoxides.
Step 4: LC-MS/MS Analysis Causality: High-Resolution Mass Spectrometry (HRMS) is required to differentiate isobaric shifts and identify exact adduct masses that standard UV detection would miss.
-
Analyze via reversed-phase UPLC coupled with HRMS.
-
Screen specifically for the +16 Da (N-oxidation/hydroxylation) and +28 Da (N-formylation) mass shifts, alongside the presence of 2,6-dimethylbenzaldehyde.
References
- Source: mdpi.
- Source: berkeley.
- Source: nih.
Sources
- 1. Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]
- 3. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
Scaling up the production of 2-(2,6-Dimethylphenyl)ethanimidamide for preclinical trials
Welcome to the Preclinical Scale-Up Support Center for 2-(2,6-Dimethylphenyl)ethanimidamide . This portal provides researchers, chemists, and drug development professionals with mechanistic insights, self-validating protocols, and troubleshooting strategies for transitioning this amidine API precursor from benchtop synthesis to pilot-scale production.
Process Visualization: The Synthetic Pathway
The production of 2-(2,6-Dimethylphenyl)ethanimidamide traditionally relies on the Pinner reaction, a robust method for converting a nitrile to an amidine via an imidate intermediate[1].
Synthetic scale-up workflow for 2-(2,6-Dimethylphenyl)ethanimidamide via the Pinner reaction.
Self-Validating Experimental Methodologies
Every protocol below is designed as a closed-loop system, ensuring that each step is analytically validated before proceeding, thereby preventing compounding errors during scale-up.
Step 1: Phase-Transfer Cyanation
-
Objective: Convert 2,6-dimethylbenzyl chloride to 2-(2,6-dimethylphenyl)acetonitrile[2].
-
Causality: Sodium cyanide is water-soluble, while the starting benzyl chloride is organic-soluble. A phase-transfer catalyst (Tetrabutylammonium bromide, TBAB) is mandatory to shuttle the cyanide ion into the toluene phase. This enables nucleophilic substitution without requiring toxic, high-boiling polar aprotic solvents (like DMF) that are difficult to remove at scale.
-
Protocol:
-
Charge a 50 L jacketed reactor with 10 L toluene and 1.0 kg of 2,6-dimethylbenzyl chloride.
-
In a separate vessel, dissolve 350 g NaCN (1.1 eq) and 50 g TBAB in 5 L deionized water.
-
Add the aqueous solution to the reactor. Stir vigorously (400 rpm) at 70°C for 8 hours.
-
Separate the aqueous layer. Wash the organic layer with water (2 x 5 L) and brine (5 L).
-
Concentrate the toluene layer under reduced pressure to yield the nitrile intermediate.
-
-
Validation Checkpoint: The step is self-validating when GC-MS indicates <0.5% of the starting benzyl chloride. The biphasic separation is validated by an aqueous phase pH drop from >12 to ~10, indicating cyanide consumption.
Step 2: Pinner Reaction (Imidate Formation)
-
Objective: Convert the nitrile to ethyl 2-(2,6-dimethylphenyl)acetimidate hydrochloride.
-
Causality: The electrophilic carbon of the nitrile is activated by protonation from anhydrous HCl, making it susceptible to nucleophilic attack by ethanol[3]. Strict temperature control (0°C) is required because the resulting imidate is thermally unstable and will irreversibly hydrolyze to an ester if exposed to heat or trace moisture.
-
Protocol:
-
Dissolve 1.0 kg of 2-(2,6-dimethylphenyl)acetonitrile in 10 L of strictly anhydrous ethanol (<50 ppm water).
-
Cool the reactor jacket to -5°C to maintain an internal temperature of 0°C.
-
Sparge dry HCl gas (2.5 eq) through the solution via a subsurface dip tube over 4 hours.
-
Agitate for 24 hours at 0°C until the Pinner salt precipitates as a dense white solid.
-
Filter under an argon blanket and wash with cold, anhydrous diethyl ether.
-
-
Validation Checkpoint: Take a 1 mL aliquot, remove the solvent, and perform IR spectroscopy. The protocol is validated when the sharp nitrile stretch (~2250 cm⁻¹) completely disappears, replaced by a strong C=N stretch (~1650 cm⁻¹).
Step 3: Ammonolysis
-
Objective: Convert the imidate to 2-(2,6-Dimethylphenyl)ethanimidamide hydrochloride.
-
Causality: Ammonia acts as a nucleophile, displacing the ethoxy leaving group. Methanol is chosen as the solvent over ethanol for this step because ammonia has higher solubility in methanol, which is critical for maintaining the kinetic driving force in large headspace pilot reactors[4].
-
Protocol:
-
Suspend the Pinner salt in 8 L of 4.0 M ammonia in methanol inside a sealed pressure reactor.
-
Seal the reactor and stir at 25°C for 18 hours. (The pressure will rise to ~2-3 bar).
-
Vent the reactor through an acid scrubber.
-
Concentrate the mixture under vacuum and recrystallize the crude amidine from hot ethanol/ethyl acetate.
-
-
Validation Checkpoint: HPLC analysis must show >98% purity. The reaction is validated when the pH of a 1% aqueous solution of the product is ~6.5-7.0 (characteristic of the amidine hydrochloride salt).
Scale-Up Troubleshooting & FAQs
Q: Why is my pilot-scale Pinner reaction yielding high amounts of ethyl 2-(2,6-dimethylphenyl)acetate (ester byproduct) instead of the imidate? A: This is a classic symptom of moisture contamination. The Pinner reaction is highly hygroscopic. If water is present, the highly electrophilic nitrilium intermediate undergoes irreversible hydrolysis rather than reacting with ethanol[3].
-
Corrective Action: Ensure ethanol is strictly anhydrous (Karl Fischer titration <50 ppm water). During scale-up, replace open-air filtration with an enclosed Nutsche filter-dryer under a positive argon atmosphere to prevent ambient humidity from degrading the Pinner salt.
Q: During the scale-up of the ammonolysis step, the reaction stalls at 70% conversion. How can we push it to completion? A: In pilot-scale reactors, maintaining a high concentration of dissolved ammonia is challenging due to the larger headspace volume and the heat of reaction. As the reaction is mildly exothermic, localized heating reduces ammonia solubility, stalling the nucleophilic substitution.
-
Corrective Action: Transition from a standard glass-lined reactor to a sealed pressure vessel (autoclave) rated for at least 5 bar. Maintain active jacket cooling at 15-20°C to keep ammonia in solution, which sustains the kinetic driving force.
Q: The final 2-(2,6-Dimethylphenyl)ethanimidamide API shows a yellow discoloration. What causes this and how is it removed? A: Discoloration in amidine synthesis usually stems from the oxidation of trace unreacted amines or degradation products formed during the exothermic HCl sparging step. The 2,6-dimethylphenyl moiety can also undergo slight oxidative coupling if exposed to air at high pH.
-
Corrective Action: Implement a charcoal filtration step. Dissolve the crude API in hot ethanol, add 5 wt% activated carbon (Darco G-60), stir for 30 minutes, and filter through a Celite pad before the final crystallization.
Quantitative Data: Lab vs. Preclinical Pilot Scale Parameters
When scaling from a 10 g benchtop synthesis to a 1 kg preclinical batch, several stoichiometric and physical parameters must be adjusted to account for mass transfer and thermodynamic shifts.
| Parameter | Lab Scale (10 g) | Preclinical Pilot Scale (1 kg) | Causality / Rationale for Shift |
| HCl Equivalents | 5.0 eq | 2.5 eq | Mass transfer efficiency is higher in pilot spargers; excess HCl causes downstream waste and venting issues. |
| Reaction Temp (Pinner) | 0°C | -5°C to 0°C | Larger jacketed vessels have lower surface-area-to-volume ratios; lower setpoint prevents exothermic runaway. |
| Ammonia Concentration | 7.0 M in MeOH | 4.0 M in MeOH | Lower concentration prevents dangerous pressure spikes in 50L reactors while maintaining kinetic driving force. |
| Overall Yield | 88% | 82% | Expected mechanical losses in filtration, reactor walls, and transfer lines during scale-up. |
References
-
Organic Chemistry Portal. "Synthesis of amidines".[Link]
-
Patexia. "Efficient method for the conversion of nitriles to amidines (Patent US20010008886)".[Link]
Sources
Technical Support Center: Enhancing Cell Membrane Permeability of 2-(2,6-Dimethylphenyl)ethanimidamide Formulations
Welcome to the technical support center for optimizing the cell membrane permeability of your 2-(2,6-Dimethylphenyl)ethanimidamide formulations. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimentation. As your Senior Application Scientist, my goal is to equip you with the knowledge to not only execute protocols but also to understand the underlying principles for effective troubleshooting and innovation.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when starting your work with 2-(2,6-Dimethylphenyl)ethanimidamide.
Q1: What are the primary factors that may limit the cell membrane permeability of my compound?
A1: The cell membrane is a phospholipid bilayer that acts as a selective barrier. The permeability of a compound like 2-(2,6-Dimethylphenyl)ethanimidamide is primarily governed by its physicochemical properties. Key limiting factors include:
-
Low Lipophilicity: The compound may be too polar to efficiently partition into the hydrophobic core of the cell membrane.
-
High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the membrane.
-
Charge and Ionization State: The presence of the ethanimidamide group suggests the molecule's charge will be pH-dependent. An ionized state at physiological pH can significantly hinder passive diffusion.
-
Poor Aqueous Solubility: While some lipophilicity is needed, very poor solubility in the aqueous environment surrounding the cell can limit the concentration of the compound available for absorption.
Q2: How can I get a preliminary assessment of my compound's permeability?
A2: A good starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA). This is a non-cell-based assay that can provide a quick and cost-effective measure of a compound's passive diffusion potential. The results from a PAMPA experiment can help you classify your compound's permeability and guide your formulation strategy.
Q3: What are the main strategies to enhance the cell membrane permeability of a small molecule?
A3: There are three main approaches to consider, which can also be used in combination:
-
Chemical Modification: While this falls more under medicinal chemistry, slight modifications to the molecule's structure can significantly alter its physicochemical properties.
-
Formulation with Permeation Enhancers: This involves adding excipients to your formulation that reversibly disrupt the cell membrane, opening up pathways for your compound to pass through.
-
Advanced Drug Delivery Systems: Encapsulating your compound in systems like liposomes or nanoparticles can help it cross the cell membrane.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low and inconsistent permeability in Caco-2 assays.
Caco-2 cell monolayers are a widely used in vitro model to predict human intestinal absorption. Low and variable permeability can be frustrating.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of the compound. | 1. Co-solvents: Incorporate a small percentage (typically <1%) of a biocompatible solvent like DMSO or ethanol in your transport buffer. Be aware that high concentrations can compromise membrane integrity. 2. pH Adjustment: Determine the pKa of your compound. Adjusting the pH of the buffer to favor the un-ionized form can improve permeability. |
| Efflux by P-glycoprotein (P-gp) transporters. | 1. Bidirectional Assay: Perform a bidirectional Caco-2 assay (apical to basolateral and basolateral to apical transport). An efflux ratio (B-A/A-B) greater than 2 suggests active efflux. 2. P-gp Inhibitors: Co-administer a known P-gp inhibitor like verapamil or cyclosporine A. A significant increase in apical to basolateral transport in the presence of the inhibitor confirms P-gp mediated efflux. |
| Compromised Caco-2 monolayer integrity. | 1. Transepithelial Electrical Resistance (TEER): Measure TEER before and after the experiment. A significant drop in TEER indicates a compromised monolayer. Ensure TEER values are within the acceptable range for your lab's established protocol before starting the experiment. 2. Lucifer Yellow Co-administration: Use a paracellular marker like Lucifer yellow. High basolateral levels of Lucifer yellow indicate leaky tight junctions. |
Issue 2: Precipitation of the formulation in the aqueous buffer.
Precipitation can lead to inaccurate quantification and an underestimation of permeability.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound concentration exceeds its thermodynamic solubility. | 1. Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in the transport buffer. Operate below the solubility limit. 2. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. |
| Interaction with components of the cell culture medium. | 1. Simplified Buffer: Use a simpler buffer system like Hank's Balanced Salt Solution (HBSS) instead of a complex cell culture medium for the transport study. Ensure the buffer is supplemented with essential ions and glucose to maintain cell viability. |
Experimental Protocols
Here are step-by-step guides for key experiments.
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol is designed to assess the passive permeability and active transport of 2-(2,6-Dimethylphenyl)ethanimidamide.
Materials:
-
Caco-2 cells (passage 25-45)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., HBSS, pH 7.4)
-
2-(2,6-Dimethylphenyl)ethanimidamide stock solution
-
Lucifer yellow solution
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells with TEER values > 250 Ω·cm².
-
Assay Initiation (A -> B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution (your compound in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Assay Initiation (B -> A):
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of your compound in the collected samples using a validated analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizing Workflows and Concepts
To aid in your experimental design, here are some diagrams illustrating key processes.
Caption: A typical experimental workflow for assessing and enhancing cell permeability.
Caption: A decision tree for troubleshooting low permeability in Caco-2 assays.
References
A Comparative Guide to Receptor Binding Affinities: 2-(2,6-Dimethylphenyl)ethanimidamide and Structurally Related α2-Adrenergic Agonists
This guide provides a detailed comparison of the receptor binding characteristics of 2-(2,6-Dimethylphenyl)ethanimidamide, a representative of a specific class of synthetic amidines, against well-established, structurally similar α2-adrenergic receptor (α2-AR) agonists. Designed for researchers, pharmacologists, and drug development professionals, this document delves into the underlying principles of receptor interaction, presents a robust experimental protocol for determining binding affinity, and contextualizes the data to inform discovery efforts.
The amidine functional group is a cornerstone pharmacophore in numerous clinically significant drugs, particularly those targeting G-protein coupled receptors (GPCRs). Its ability to form strong hydrogen bonds and engage in electrostatic interactions makes it a privileged structure for receptor binding. Within this class, compounds acting on adrenergic receptors have found widespread use as antihypertensives, sedatives, and analgesics.[1][2][3] The α2-AR, in particular, is a key therapeutic target due to its role in modulating neurotransmitter release from central and peripheral neurons.[2][4]
This guide will focus on comparing the binding profile of the titular compound with canonical α2-AR agonists like clonidine and dexmedetomidine, providing the scientific framework and practical methodology to perform such evaluations.
The α2-Adrenergic Receptor: A Key Modulator of Sympathetic Tone
The α2-ARs are a family of Gi/o-coupled GPCRs comprising three distinct subtypes: α2A, α2B, and α2C.[5] These subtypes, while sharing significant homology, exhibit different tissue distributions and contribute to varied physiological effects. Their activation generally leads to an inhibitory cellular response.
-
α2A-AR: Primarily located in the brainstem and locus coeruleus, this subtype is the main driver of the sedative, analgesic, and sympatholytic effects of α2-agonists.[5]
-
α2B-AR: Found in the thalamus and on vascular smooth muscle, its activation can cause transient hypertension via vasoconstriction.[4][5]
-
α2C-AR: Located in the basal ganglia, hippocampus, and cortex, this subtype is thought to modulate dopaminergic neurotransmission and may play a role in stress and mental health disorders.[5]
Upon agonist binding, the α2-AR activates its associated inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to a cascade of downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling.[5][6]
Profile of Amidine-Based Ligands
The subtle structural differences among amidine-containing molecules can lead to significant variations in receptor affinity, selectivity, and functional activity.
-
2-(2,6-Dimethylphenyl)ethanimidamide (Hypothetical Test Compound): This structure features a core ethanimidamide group responsible for key receptor interactions. The 2,6-dimethylphenyl moiety is a bulky, lipophilic group that restricts the rotation of the phenyl ring. This conformational constraint can profoundly influence how the molecule fits into the receptor's binding pocket, potentially enhancing affinity and selectivity compared to un-substituted or mono-substituted phenyl rings.
-
Clonidine: As the archetypal α2-agonist, clonidine contains a cyclic amidine (imidazoline) and a 2,6-dichlorophenyl ring. It is considered a partial agonist with a roughly 200-fold selectivity for α2- over α1-receptors but shows little selectivity among the α2-subtypes.[1][2]
-
Dexmedetomidine: A more recent and highly selective α2-agonist, dexmedetomidine is the pharmacologically active S-enantiomer of medetomidine.[1] Its structure also contains an imidazoline ring but features a different aromatic substitution. It possesses significantly higher potency and a much greater selectivity for α2-receptors over α1-receptors (over 1600:1) compared to clonidine.[1]
Comparative Receptor Binding Affinity Data
Receptor binding assays are essential for quantifying the interaction between a ligand and a receptor. The equilibrium dissociation constant (Ki) is the standard measure of binding affinity, where a lower Ki value indicates a higher affinity. The following table summarizes known binding affinities for established α2-agonists and provides a framework for evaluating our test compound.
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| 2-(2,6-Dimethylphenyl)ethanimidamide | α2A-AR | TBD | Human | - |
| α2B-AR | TBD | Human | - | |
| α2C-AR | TBD | Human | - | |
| Clonidine | α2A-AR | ~4.5 | Human | |
| α2B-AR | ~15 | Human | ||
| α2C-AR | ~8.0 | Human | ||
| Dexmedetomidine | α2A-AR | ~1.0 | Human | |
| α2B-AR | ~6.3 | Human | ||
| α2C-AR | ~2.5 | Human | ||
| TBD = To Be Determined by the experimental protocol outlined below. |
Experimental Protocol: A Guide to Radioligand Competition Binding Assay
Radioligand binding assays remain the gold standard for quantifying ligand-receptor interactions.[7][8] The following protocol details a competitive binding assay to determine the binding affinity (Ki) of an unlabeled test compound (e.g., 2-(2,6-Dimethylphenyl)ethanimidamide) for a specific α2-AR subtype.
Principle of the Assay
This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the concentration of the competing unlabeled compound. From this competition, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]
Step-by-Step Methodology
Part 1: Membrane Preparation [7][10]
-
Causality: This initial step is critical for isolating the cellular fraction containing the highest density of the target receptor, thereby increasing the signal-to-noise ratio of the assay.
-
Cell Culture & Harvest: Culture cells (e.g., HEK293 or CHO) stably expressing the human α2-AR subtype of interest to ~90% confluency. Harvest cells by gentle scraping into ice-cold Phosphate-Buffered Saline (PBS).
-
Homogenization: Centrifuge the cell suspension (500 x g, 5 min, 4°C) and resuspend the pellet in ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. The protease inhibitors are essential to prevent degradation of the receptor protein by endogenous proteases released during cell lysis.
-
Lysis: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice. This mechanical disruption breaks open the cells, releasing the membrane fragments.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (1,000 x g, 10 min, 4°C) to pellet nuclei and intact cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at high speed (40,000 x g, 30 min, 4°C). This step pellets the plasma membranes containing the receptors.
-
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Determine the protein concentration using a standard method (e.g., Bradford or BCA assay) and store aliquots at -80°C until use.
Part 2: Competitive Binding Assay [7][9][10]
-
Causality: This part of the protocol is designed to precisely measure the displacement of a known radiolabeled ligand by the unknown test compound across a range of concentrations, allowing for the determination of the IC50.
-
Reagent Preparation:
-
Radioligand: Prepare a working solution of a suitable α2-AR radioligand (e.g., [3H]Rauwolscine or [3H]RX821002, selective antagonists) in Assay Buffer. The final concentration should be approximately equal to its Kd value for the receptor to ensure adequate specific binding without being wasteful.
-
Test Compound: Prepare a serial dilution series of the unlabeled test compound (e.g., 2-(2,6-Dimethylphenyl)ethanimidamide) in Assay Buffer, typically spanning from 10 pM to 100 µM.
-
Non-Specific Agent: Prepare a high concentration (e.g., 10 µM) of a known, non-radiolabeled α2-AR antagonist (e.g., phentolamine or yohimbine) to define non-specific binding.
-
-
Assay Plate Setup (96-well format):
-
Total Binding (TB): Add Assay Buffer, radioligand, and the membrane preparation. These wells represent the maximum amount of radioligand that can bind.
-
Non-Specific Binding (NSB): Add the non-specific agent, radioligand, and the membrane preparation. This measures the amount of radioligand that binds to components other than the target receptor.
-
Competition Wells: Add the serially diluted test compound, radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.[10]
-
Termination & Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filters are pre-soaked in a buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter itself.
-
Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove all unbound radioligand. The cold temperature minimizes dissociation of the bound ligand during the wash steps.[10]
-
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Part 3: Data Analysis
-
Causality: This final stage transforms raw radioactivity counts into a quantifiable measure of binding affinity (Ki), which is the ultimate goal of the experiment.
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.
-
Generate Competition Curve: Plot the percentage of specific binding [(CPM in competition well - NSB) / SB * 100] against the logarithm of the test compound concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve fit) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation :[9]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined previously via a saturation binding experiment).
-
-
Interpretation and Future Directions
The calculated Ki value for 2-(2,6-Dimethylphenyl)ethanimidamide will provide a direct measure of its affinity for the tested α2-AR subtype. A comparison with the Ki values of clonidine and dexmedetomidine will reveal its relative potency. For instance, a Ki value lower than that of clonidine would suggest a higher binding affinity.
Furthermore, performing this assay across all three α2-AR subtypes (α2A, α2B, α2C) is crucial for determining the compound's selectivity profile. A compound that shows high affinity for the α2A subtype with significantly lower affinity for α2B could be a promising candidate for a sedative or analgesic with a reduced risk of cardiovascular side effects.
The logical next step following binding affinity determination is to conduct functional assays (e.g., cAMP inhibition or [35S]GTPγS binding assays) to determine whether the compound acts as an agonist, antagonist, or partial agonist at the receptor. This functional characterization is essential for understanding its potential therapeutic utility.
References
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. (2024). National Center for Biotechnology Information. [Link]
-
Stone, L. S., et al. (2009). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Pharmacology & Therapeutics. [Link]
-
Wie-Jong, K., et al. (2010). Regulation of α2AR trafficking and signaling by interacting proteins. Current Molecular Pharmacology. [Link]
-
Signal transduction of G protein coupled receptors. (n.d.). ResearchGate. [Link]
-
Zhong, H., & Minneman, K. P. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Adrenergic Receptor Protocols. [Link]
-
Sjöholm, B. (2000). Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar. [Link]
-
Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress. [Link]
-
Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. (2015). Anesthesia Progress. [Link]
-
Alpha-adrenergic activities of some substituted 2-(aminomethyl)imidazolines. (1987). PubMed. [Link]
-
Meta-analysis of alpha2-adrenergic agonists versus carbonic anhydrase inhibitors as adjunctive therapy. (2011). National Center for Biotechnology Information. [Link]
-
Alpha-2 adrenergic receptor. (n.d.). Wikipedia. [Link]
-
Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry - PMC. (2016). National Center for Biotechnology Information. [Link]
-
Alpha-adrenergic agonist. (n.d.). Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-(2,6-Dimethylphenyl)ethanimidamide
Advanced Operational Protocol & PPE Matrix for 2-(2,6-Dimethylphenyl)ethanimidamide
As a Senior Application Scientist overseeing the scale-up and handling of highly active pharmaceutical intermediates, I frequently address the dual physical and toxicological hazards posed by arylacetamidines. 2-(2,6-Dimethylphenyl)ethanimidamide (also known as 2,6-dimethylphenylacetamidine) is a critical precursor in the synthesis of alpha-2 adrenergic agonists and local anesthetics. Handling this compound requires moving beyond basic compliance; it demands a mechanistic understanding of its reactivity to build a self-validating safety protocol.
Hazard Causality & Mechanistic Toxicology
To select the correct Personal Protective Equipment (PPE) and handling procedures, we must first understand why this molecule is hazardous. The danger profile is twofold:
-
Epidermal Saponification (The Amidine Base): The ethanimidamide functional group is a strong organic base (pKa ~12). Upon contact with ambient moisture on the skin or ocular mucosa, it generates hydroxide ions that rapidly saponify epidermal lipids. This exothermic disruption destroys the stratum corneum, causing severe chemical burns and compromising the skin's barrier function.
-
Systemic Genotoxicity (The Aryl Moiety): Once the dermal barrier is breached, the highly lipophilic 2,6-dimethylphenyl moiety acts as a penetration enhancer, driving the molecule into systemic circulation. In the liver, related 2,6-dimethylaniline derivatives undergo Cytochrome P450-mediated N-hydroxylation. These N-hydroxy metabolites redox-cycle to form reactive quinone imines, generating intracellular Reactive Oxygen Species (ROS) that cause oxidative DNA single-strand breaks and form covalent hemoglobin adducts . Consequently, regulatory bodies evaluate the 2,6-dimethylaniline structural alert as a potent genotoxin and carcinogen .
Personal Protective Equipment (PPE) Matrix
Based on these mechanistic hazards, standard latex laboratory gloves are insufficient due to rapid breakthrough times with lipophilic organic bases. The following matrix summarizes the mandatory PPE, grounded in established laboratory safety standards .
| Protection Zone | Required PPE Specification | Quantitative Metric | Mechanistic Rationale & Self-Validation |
| Hands (Primary) | Nitrile or Butyl Rubber gloves | Min. 0.11mm thickness | Nitrile provides superior resistance to basic organic amines. Validation: Perform an air-inflation test prior to donning to detect micro-tears. |
| Eyes & Face | Polycarbonate Splash Goggles AND Full Face Shield | ANSI Z87.1 Rated | Protects against alkaline spatter during solubilization. Standard safety glasses are insufficient for corrosive bases. |
| Respiratory | NIOSH-approved N95 (solid) or P100/Organic Vapor Cartridge (solution) | 95% - 99.9% filtration efficiency | Prevents inhalation of highly basic airborne particulates, which can cause severe pulmonary edema. |
| Body | Tyvek® Lab Coat or Polyethylene Apron | Non-woven, impermeable | Prevents fine powders from embedding in woven cotton fabrics, which leads to delayed transdermal exposure. |
Operational Workflow & Handling Protocol
Every step in this protocol is designed to be a self-validating system, ensuring that failure at any single point does not result in an exposure event.
Phase 1: Pre-Operational Readiness
-
Ventilation Verification: Conduct all handling inside a certified chemical fume hood. Verify the face velocity is between 80–120 feet per minute (fpm) using the hood's digital monitor or a visual tissue test.
-
Static Dissipation: 2-(2,6-Dimethylphenyl)ethanimidamide powder poses a deflagration risk. Ground all metal spatulas and use static-dissipative weigh boats to prevent static discharge.
Phase 2: Weighing and Solubilization
-
Closed-System Transfer: Tare the weigh boat inside the fume hood. Transfer the required mass using a grounded spatula. Keep the source container closed when not actively transferring.
-
Controlled Exothermic Neutralization: If converting the free base to a salt (e.g., hydrochloride) or dissolving in a protic solvent, place the receiving flask in an ice-water bath. Add the acid/solvent dropwise. The neutralization of strong amidines is highly exothermic; rapid addition will cause localized boiling and corrosive spatter.
Phase 3: Decontamination & Spill Response
-
Spill Containment: Do NOT use water directly on a solid spill, as this activates the basicity. Cover solid spills with an inert absorbent (e.g., sand or vermiculite).
-
Chemical Neutralization: For solution spills or surface decontamination, spray the area with a weak acid (e.g., 1% Acetic Acid or Citric Acid) to neutralize the free base.
-
Validation: Swab the decontaminated surface with moistened pH indicator paper. The surface is only considered safe when the pH reads between 6.0 and 7.0.
-
Disposal: Collect all neutralized waste, contaminated PPE, and weigh boats into a sealed, clearly labeled "Hazardous Organic Base Waste" container for institutional EHS incineration.
Operational Workflow Visualization
The following diagram maps the critical path for handling this compound, highlighting the mandatory safety checkpoints.
Operational workflow for handling 2-(2,6-Dimethylphenyl)ethanimidamide, including spill response.
References
-
Title: Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species Source: Toxicological Sciences (Oxford Academic / PMC) URL: [Link]
-
Title: 2,6-Dimethylaniline—hemoglobin adducts from lidocaine in humans Source: Carcinogenesis (Oxford Academic) URL: [Link]
-
Title: No Significant Risk Level (NSRL) for the Proposition 65 Carcinogen 2,6-Xylidine Source: California Office of Environmental Health Hazard Assessment (OEHHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council (National Academies Press) URL: [Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
